molecular formula C21H20N4O4S3 B11967299 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11967299
M. Wt: 488.6 g/mol
InChI Key: NDVDBJFWYZRAPO-SSDVNMTOSA-N
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Description

4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the benzylthio group, and subsequent acetylation and hydrazonation reactions.

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic conditions.

    Introduction of Benzylthio Group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetylation and Hydrazonation: The final steps involve acetylation of the thiadiazole derivative followed by hydrazonation with hydrazine hydrate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles like thiols or amines replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thiols, amines, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazine derivatives

    Substitution: Thiol or amine-substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial and anticancer properties. Thiadiazole derivatives have shown promising activity against various bacterial and fungal strains.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infections. Its unique structure allows it to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and benzylthio group play crucial roles in its biological activity. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit enzymes involved in critical biological processes, such as DNA synthesis and cell division.

    Disrupting Cell Membranes: The benzylthio group can interact with cell membranes, leading to increased permeability and cell death.

    Inducing Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can be compared with other thiadiazole derivatives to highlight its uniqueness:

  • Similar Compounds

    • 5-(benzylthio)-1,3,4-thiadiazole-2-thiol
    • 4-[(E)-({[4-(benzyloxy)phenoxy]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate
    • 4-{(E)-[({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate
  • Uniqueness

    • The presence of both the benzylthio and hydrazono groups in the same molecule provides a unique combination of biological activities.
    • The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
    • Its potential applications in multiple scientific fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.

Properties

Molecular Formula

C21H20N4O4S3

Molecular Weight

488.6 g/mol

IUPAC Name

[4-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C21H20N4O4S3/c1-14(26)29-17-9-8-16(10-18(17)28-2)11-22-23-19(27)13-31-21-25-24-20(32-21)30-12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,23,27)/b22-11+

InChI Key

NDVDBJFWYZRAPO-SSDVNMTOSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC

Origin of Product

United States

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